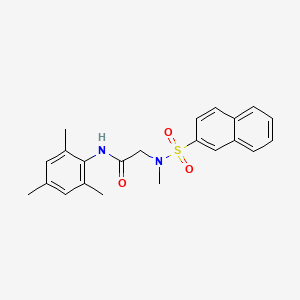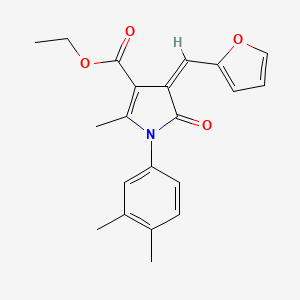![molecular formula C12H15ClN2O3 B4775975 ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4775975.png)
ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate
Descripción general
Descripción
Ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate, also known as ECG, is a compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the promotion of apoptosis. In vitro studies have shown that ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has also been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent. Additionally, ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one limitation of using ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies could investigate the mechanism of action of ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate and its interactions with various signaling pathways. Finally, future research could explore the development of more soluble forms of ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate for in vivo use.
Aplicaciones Científicas De Investigación
Ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In cancer research, ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. Inflammation is a key factor in many diseases, and ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 2-[(3-chloro-2-methylphenyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-18-11(16)7-14-12(17)15-10-6-4-5-9(13)8(10)2/h4-6H,3,7H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHQMJYWNUZKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(3-chloro-2-methylphenyl)carbamoyl]glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B4775934.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4775942.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4775950.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B4775958.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4775974.png)
![N-[2-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4775989.png)
![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776020.png)
